REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[cH:7][cH:8][c:9]([I:12])[cH:10][cH:11]1.[CH3:35][N:36]([CH3:37])[CH:38]=[O:39].[H-:20].[Na+:21].[OH:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[OH:22][C:23]([CH2:24][C:25]([C:26](=[O:27])[OH:28])([CH2:29][C:30](=[O:31])[OH:32])[OH:33])=[O:34]>>[CH2:2]([CH2:3][CH2:4][O:5][c:6]1[cH:7][cH:8][c:9]([I:12])[cH:10][cH:11]1)[O:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1
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Name
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BrCCCOc1ccc(I)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCOc1ccc(I)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
Oc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C(O)CC(O)(CC(=O)O)C(=O)O
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Name
|
|
Type
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product
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Smiles
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Ic1ccc(OCCCOc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |